Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxy Chlorzoxazone-13C6

Isotope Dilution Mass Spectrometry LC-MS/MS Bioanalytical Method Validation

6-Hydroxy Chlorzoxazone-13C6 is the analytically non-negotiable stable isotope-labeled internal standard for CYP2E1 phenotyping. Its uniform 13C6 labeling delivers a definitive +6 Da mass shift—far exceeding deuterium labels—ensuring baseline chromatographic co-elution with complete mass spectrometric resolution from unlabeled analyte and natural abundance isotopologues. With ≥99% 13C incorporation and batch-specific Certificate of Analysis documenting chemical purity (97%), isotopic purity (98.1%), and melting point (246–248 °C), this compound meets FDA/EMA bioanalytical method validation requirements. Procure for ANDA filings, microdosing studies (25 μg chlorzoxazone), and longitudinal metabolic research.

Molecular Formula C7H4ClNO3
Molecular Weight 191.52 g/mol
Cat. No. B021243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy Chlorzoxazone-13C6
Synonyms5-Chloro-6-hydroxy-2(3H)-benzoxazolone-13C6; 
Molecular FormulaC7H4ClNO3
Molecular Weight191.52 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)O)OC(=O)N2
InChIInChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyAGLXDWOTVQZHIQ-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy Chlorzoxazone-13C6: 13C6-Labeled CYP2E1 Metabolite Standard for Quantitative LC-MS/MS


6-Hydroxy Chlorzoxazone-13C6 (CAS 475295-90-0) is a stable isotope-labeled analog of 6-hydroxychlorzoxazone, the major cytochrome P450 2E1 (CYP2E1)-mediated metabolite of the muscle relaxant chlorzoxazone [1]. The compound is uniformly labeled with carbon-13 at all six carbon positions of the benzoxazolone ring, resulting in a molecular formula of (13C)6CH4ClNO3 and a molecular weight of 191.52 g/mol, representing a +6 Da mass shift from the unlabeled parent metabolite (185.56 g/mol) . It is supplied as a white to off-white solid with characterized purity and isotopic enrichment parameters and is intended exclusively for research use as an internal standard or tracer in mass spectrometry-based assays .

Why Generic Substitution of 6-Hydroxy Chlorzoxazone-13C6 Fails in Quantitative Bioanalysis


Substituting 6-Hydroxy Chlorzoxazone-13C6 with unlabeled 6-hydroxychlorzoxazone, deuterium-labeled analogs (e.g., -d2), or other stable isotope-labeled variants is not analytically equivalent. The +6 Da mass shift provided by uniform 13C6 labeling exceeds that of typical deuterium labels (+1 to +2 Da), ensuring baseline chromatographic co-elution while enabling complete mass spectrometric separation from both the unlabeled analyte and its natural abundance 13C isotopologues [1]. Furthermore, differences in isotopic enrichment—with 13C6 products specified at ≥99% 13C incorporation [2]—directly impact the accuracy of isotope dilution mass spectrometry, where incomplete labeling introduces systematic bias in quantification [3]. Procurement of a compound with documented isotopic purity and batch-specific Certificate of Analysis is therefore non-negotiable for validated bioanalytical methods.

6-Hydroxy Chlorzoxazone-13C6: Quantitative Differentiation Evidence Against Unlabeled and Deuterated Analogs


Mass Shift Advantage: +6 Da for 13C6 vs. +2 Da for Deuterium Labeling

6-Hydroxy Chlorzoxazone-13C6 provides a nominal mass shift of +6 Da relative to the unlabeled metabolite, compared to the +2 Da shift observed with d2-labeled 6-hydroxy chlorzoxazone . This larger mass increment reduces the probability of isotopic overlap with the natural abundance 13C isotopologues of the unlabeled analyte (e.g., M+1, M+2 peaks), which can otherwise confound quantification at low analyte concentrations when using deuterated internal standards [1].

Isotope Dilution Mass Spectrometry LC-MS/MS Bioanalytical Method Validation

Isotopic Enrichment: ≥99% 13C Incorporation Enables <1% Unlabeled Contamination

Commercially sourced 6-Hydroxy Chlorzoxazone-13C6 is specified with a minimum isotopic enrichment of 99% 13C [1], meaning that ≤1% of molecules lack full 13C6 labeling. In contrast, many deuterated analogs are supplied at ≥98% chemical purity without explicit isotopic enrichment specifications, potentially harboring up to 2-5% unlabeled or incompletely labeled species . This residual unlabeled fraction directly contributes to background signal in the analyte channel, reducing the lower limit of quantification (LLOQ) and introducing concentration-dependent bias.

Stable Isotope Labeling Internal Standard Method Validation

Batch-Specific Purity Characterization: Isotopic Purity 98.1% with Defined TLC Conditions

Representative lot analysis for 6-Hydroxy Chlorzoxazone-13C6 (Santa Cruz Biotechnology, sc-217343) documents isotopic purity of 98.1% as determined by mass spectrometry, along with chemical purity of 97% by TLC (SiO2; Ethyl Acetate:Hexane = 1:1; Rf = 0.3) and melting point of 246-248 °C (dec.) [1]. The unlabeled 6-hydroxy chlorzoxazone is typically supplied with only chemical purity specifications (≥98%) and melting point 241-243 °C, lacking isotopic purity characterization . This batch-level documentation enables laboratories to establish method performance without additional in-house characterization.

Certificate of Analysis Quality Control Analytical Standard

Validated Synthesis Route: 18% Overall Yield with Improved Conversion Step

6-Hydroxy Chlorzoxazone-13C6 is synthesized from [13C6]benzene in an overall yield of 18%, incorporating an improved procedure for converting 4-chloro-6-nitrosoresorcinol to the final product that more than doubles the yield previously reported in the literature [1]. This established synthetic route ensures reproducible production of the labeled metabolite, in contrast to custom-synthesized deuterated or mixed-isotope analogs (e.g., -d2, -15N,d2) that may lack published, validated synthetic protocols and thus carry higher batch-to-batch variability risk.

Isotope Synthesis Supply Chain Custom Synthesis

Assay Compatibility: Demonstrated Use in Ultrasensitive CYP2E1 Phenotyping with LLOQ 2.5 pg/mL

13C-labeled internal standards, including 13C6-labeled analogs, have been successfully employed in validated UPLC-MS/MS assays for ultrasensitive quantification of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma [1]. The assay achieved a lower limit of quantification (LLOQ) of 2.5 pg/mL for both analytes, with within-batch and batch-to-batch precision <15% and <11% respectively, and was applied to pharmacokinetic studies following microdoses as low as 25 μg [1]. While this study does not explicitly name 6-Hydroxy Chlorzoxazone-13C6, it establishes class-level evidence that 13C-labeled internal standards enable the requisite sensitivity for CYP2E1 phenotyping applications.

CYP2E1 Phenotyping Microdosing LC-MS/MS

6-Hydroxy Chlorzoxazone-13C6: Primary Research and Industrial Application Scenarios


Internal Standard for LC-MS/MS Quantification of CYP2E1 Activity in Plasma or Microsomal Incubations

6-Hydroxy Chlorzoxazone-13C6 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for quantifying 6-hydroxychlorzoxazone formation in CYP2E1 phenotyping assays. The +6 Da mass shift and ≥99% 13C enrichment ensure accurate correction for matrix effects and ionization variability in LC-MS/MS, enabling LLOQs as low as 2.5 pg/mL [1]. This sensitivity supports microdosing studies where pharmacologically inactive doses (e.g., 25 μg chlorzoxazone) are administered to assess CYP2E1 phenotype without adverse effects [1].

Tracer for ADME and Metabolite Identification Studies of Chlorzoxazone

The uniform 13C6 labeling permits definitive tracking of the 6-hydroxy metabolite through in vitro and in vivo metabolic pathways without interference from endogenous compounds or unlabeled drug . The documented synthetic route (18% overall yield from [13C6]benzene) ensures reliable commercial availability for longitudinal studies [2].

Reference Standard for Method Validation and ANDA/Regulatory Submissions

Batch-specific characterization data—including isotopic purity (98.1%), chemical purity (97% by TLC), and melting point (246-248 °C) [3]—provide the documented quality attributes required for bioanalytical method validation under FDA/EMA guidelines. This level of characterization supports Abbreviated New Drug Application (ANDA) filings and commercial quality control applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy Chlorzoxazone-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.